molecular formula C15H9ClFN3OS B2977990 2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391862-36-5

2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2977990
CAS No.: 391862-36-5
M. Wt: 333.77
InChI Key: VYUDGEZCLSRGAN-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a phenyl group at the 5-position and a benzamide moiety bearing chloro and fluoro substituents at the 2- and 6-positions, respectively. The compound’s structural uniqueness lies in its halogenated benzamide ring and the phenyl-thiadiazole scaffold, which are associated with diverse biological activities, including anticancer and antimicrobial properties .

Properties

IUPAC Name

2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-10-7-4-8-11(17)12(10)13(21)18-15-20-19-14(22-15)9-5-2-1-3-6-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUDGEZCLSRGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

  • Friedel-Crafts Acylation: To introduce the acyl group onto the benzene ring.

  • Halogenation: To add the chloro and fluoro groups at the appropriate positions on the benzene ring.

  • Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving hydrazine and carbon disulfide.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: To introduce oxygen-containing functional groups.

  • Reduction: To reduce specific functional groups.

  • Substitution Reactions: To replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution Reactions: Nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzamide Ring

Halogenation Patterns:
  • Chloro vs. Analogs:
  • 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) and 4-chloro derivatives (4c) exhibit similar chloro substitution but lack the synergistic fluoro group, leading to reduced polarity .
  • 2-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4d) shows a single fluoro substituent, which may limit steric hindrance compared to the target compound’s dual halogenation .
Methoxy Substitution:
  • 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) replaces halogens with a methoxy group, increasing electron-donating properties and altering solubility profiles. This substitution is less favorable for targets requiring strong electrophilic interactions .

Table 1: Spectral Data Comparison of Benzamide Derivatives

Compound ¹H NMR (δ, ppm) IR (C=O stretch, cm⁻¹) MS (m/z)
Target Compound 7.2–8.1 (aromatic H) 1685 362
4b (3-Cl) 7.3–8.3 (aromatic H) 1678 359
4d (2-F) 7.1–8.2 (aromatic H) 1692 343
4g (2-OCH₃) 6.9–8.0 (aromatic H) 1665 355

Data adapted from

Thiadiazole Core Modifications

Phenyl vs. Pyridinyl Substitution:
  • The target compound’s 5-phenyl-thiadiazole group provides a hydrophobic aromatic interface, enhancing membrane permeability.
Functionalized Thiadiazole Derivatives:
  • Compounds such as N-(5-(2-cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) replace the phenyl group with acrylamido-cyano moieties. These bulkier substituents likely impede cellular uptake but improve specificity for kinase targets .

Biological Activity

2-Chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that combines a benzamide moiety with a thiadiazole ring, which is known for its diverse biological properties.

Chemical Structure and Properties

The chemical formula of this compound is C15H9ClFN3OSC_{15}H_{9}ClFN_{3}OS, with a molecular weight of approximately 351.76 g/mol. Its structure includes:

  • A chlorine atom at the 2-position,
  • A fluorine atom at the 6-position,
  • A thiadiazole group at the N-(5-position).

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This can be achieved by reacting phenyl hydrazine with carbon disulfide.
  • Coupling Reaction : The resulting thiadiazole is then coupled with 2-chloro-6-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

  • HCT116 (colon cancer) : IC50 values ranging from 0.74 to 10.0 µg/mL.
  • MCF7 (breast cancer) : Some derivatives have demonstrated IC50 values as low as 0.28 µg/mL, indicating potent activity against this cell line .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of tubulin polymerization, disrupting microtubule dynamics and leading to apoptosis.
  • Interaction with specific enzymes or receptors involved in cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have been studied for their antimicrobial activities. Compounds related to this compound have shown effectiveness against various bacterial strains and fungi.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
2-Chloro-5-fluoro-N-(5-methylthiadiazol)benzamideStructureModerate anticancer activity
2-Fluoro-N-(5-(p-tolyl)-1,3,4-thiadiazol)benzamideStructureAntimicrobial properties
2-Chloro-N-(5-(4-methylphenyl)-1,3,4-thiadiazol)benzamideStructureHigh cytotoxicity against MCF7

Case Studies

A notable study explored the effects of similar thiadiazole derivatives on human leukemia cells (HL60), revealing significant growth inhibition at concentrations as low as 0.25 µM . Another study reported that specific structural modifications enhanced the anticancer activity against prostate cancer cell lines (PC3), showcasing the importance of substituent groups in determining biological efficacy.

Q & A

Q. What are the established synthetic routes for 2-chloro-6-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization of benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form the 1,3,4-thiadiazole core, followed by functionalization with halogenated benzoyl groups . Microwave-assisted solvent-free synthesis significantly improves efficiency: reactions complete in 15–20 minutes with yields >80%, compared to conventional methods requiring 15–18 hours . Key reagents include glacial acetic acid as a catalyst and aromatic aldehydes for Schiff base formation. Reaction optimization should prioritize solvent-free conditions and microwave irradiation to reduce byproducts and enhance scalability .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound's purity and structure?

Methodological Answer: Structural validation requires a combination of techniques:

  • TLC and melting points for preliminary purity assessment .
  • FTIR to confirm amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations .
  • 1H/13C NMR for resolving substituent environments (e.g., fluorine coupling in the benzamide ring and thiadiazole proton signals) .
  • Mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray crystallography to analyze intermolecular interactions (e.g., N–H···N hydrogen bonds and C–H···F/O contacts) that stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance anticancer activity, and what substituents show promising results?

Methodological Answer: Structure-activity relationship (SAR) studies highlight the importance of:

  • Electron-withdrawing substituents (e.g., –NO₂, –CF₃) on the benzamide ring to enhance cytotoxicity .
  • Heterocyclic appendages (e.g., furan or thiophene) at the 5-position of the thiadiazole ring, which improve pro-apoptotic activity by 30–50% in cell lines .
  • Cyanomethylene groups to enable cyclization into pyridine hybrids, increasing DNA intercalation potential .
    Synthetic strategies include coupling ethyl cyanoacetate with the thiadiazole amine group under triethylamine catalysis, followed by Knoevenagel condensation with substituted aldehydes .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for thiadiazole-based benzamide derivatives?

Methodological Answer: Discrepancies often arise from poor bioavailability or metabolic instability. Mitigation approaches include:

  • Pharmacokinetic profiling to assess plasma stability and hepatic microsomal metabolism .
  • Prodrug modification (e.g., esterification of carboxyl groups) to enhance membrane permeability .
  • Comparative SAR analysis of halogenated analogs (e.g., 2-chloro-6-fluoro vs. 2-bromo-5-fluoro derivatives) to identify metabolically resistant substituents .
  • In vivo imaging (e.g., fluorescence tagging) to track compound distribution and tumor penetration .

Q. How do intermolecular interactions in the crystal structure influence the compound's stability and reactivity?

Methodological Answer: X-ray diffraction reveals that N–H···N hydrogen bonds form centrosymmetric dimers, while C–H···F/O interactions stabilize the crystal lattice . These interactions:

  • Reduce solubility in polar solvents, necessitating recrystallization from methanol .
  • Influence reactivity by shielding the thiadiazole N-atoms, requiring harsher conditions for nucleophilic substitutions .
    Computational modeling (e.g., density functional theory) can predict how lattice interactions affect thermodynamic stability and guide co-crystallization strategies for improved formulation .

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